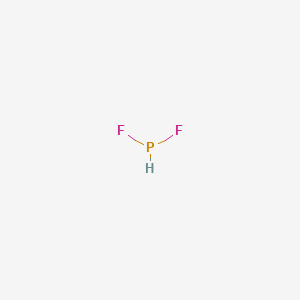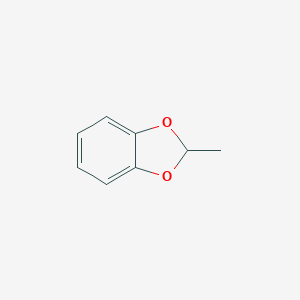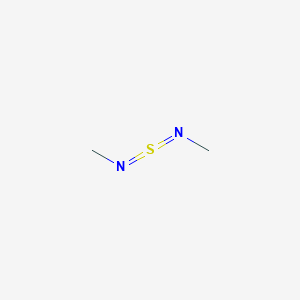
4-クロロ-3-ヒドロキシブタン酸メチル
概要
説明
Methyl 4-chloro-3-hydroxybutanoate is a useful research compound. Its molecular formula is C5H9ClO3 and its molecular weight is 152.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-chloro-3-hydroxybutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chloro-3-hydroxybutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
キラル医薬品の製造
4-クロロ-3-ヒドロキシブタン酸メチルは、キラル医薬品の製造に使用されるエナンチオマー的に純粋な中間体の前駆体です . キラル医薬品は、キラル中心と呼ばれる、空間的に異なる同じ原子の配置を持つ原子を1つ以上含む医薬品です。この特性は、異なる配置が異なる生物学的効果を持つ可能性があるため、創薬において重要です。
光学的に純粋なエチル(S)-4-クロロ-3-ヒドロキシブタン酸エステルの生合成
この化合物は、光学的に純粋なエチル(S)-4-クロロ-3-ヒドロキシブタン酸エステルの生合成において重要な役割を果たします . このプロセスには、エチル4-クロロ-3-オキソブタン酸エステルの生触媒による(S)-CHBEへの不斉還元が含まれ、低コスト、温和な反応条件、高収率、および高いエナンチオ選択性など、いくつかの利点があります .
スタチンの製造
スタチンは、コレステロール値を下げるために頻繁に処方される薬物の一種です。 4-クロロ-3-ヒドロキシブタン酸メチルは、スタチンとしても知られる3-ヒドロキシ-3-メチルグルタリルCoAレダクターゼ阻害剤の製造に使用されます . これらの薬物は、肝臓におけるコレステロール生成において中心的な役割を果たす酵素であるHMG-CoAレダクターゼを阻害することによって機能します。
アトルバスタチンの合成
アトルバスタチンは、リピトールなどのブランド名で販売されており、心血管病の予防と脂質異常の治療に使用されるスタチン系薬物です。 4-クロロ-3-ヒドロキシブタン酸メチルは、アトルバスタチンの側鎖の合成に使用されます <a aria-label="3: " data-citationid="0fcba74a-ae2f-713f-1d72-19f230ce8af3-30" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s
Safety and Hazards
“Methyl 4-chloro-3-hydroxybutanoate” is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, ensuring adequate ventilation, and avoiding dust formation .
将来の方向性
“Methyl 4-chloro-3-hydroxybutanoate” is a precursor of enantiopure intermediates used for the production of chiral drugs, including the cholesterol-lowering 3-hydroxy-3-methyl-glutaryl CoA reductase inhibitors (statins) . The biocatalytic synthesis of enantiomerically pure compounds for pharmaceutical intermediates is gaining momentum . This is the result of advances in genomics, screening, and evolution technologies leading to the increased availability of new and robust biocatalysts suited for industrial-scale application .
作用機序
Target of Action
Methyl 4-chloro-3-hydroxybutanoate is primarily targeted by carbonyl reductase . This enzyme plays a crucial role in the biotransformation of the compound. It is often found in organisms such as Escherichia coli .
Mode of Action
The compound interacts with its target, the carbonyl reductase, through a process known as biotransformation . This interaction results in the conversion of ethyl 4-chloro-3-oxobutanoate (COBE) into ethyl (S)-4-chloro-3-hydroxybutanoate [(S)-CHBE] by the action of the carbonyl reductase .
Biochemical Pathways
The primary biochemical pathway affected by Methyl 4-chloro-3-hydroxybutanoate involves the reduction of COBE to (S)-CHBE . This process is catalyzed by the carbonyl reductase enzyme and results in the production of (S)-CHBE, a key chiral intermediate for synthesizing cholesterol-lowering drugs .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its interaction with the carbonyl reductase enzyme and its subsequent biotransformation .
Result of Action
The molecular and cellular effects of Methyl 4-chloro-3-hydroxybutanoate’s action primarily involve the production of (S)-CHBE . This compound is a crucial chiral intermediate used in the synthesis of cholesterol-lowering drugs, including hydroxymethylglutaryl-CoA reductase inhibitors .
Action Environment
The action, efficacy, and stability of Methyl 4-chloro-3-hydroxybutanoate can be influenced by various environmental factors. For instance, the biotransformation of COBE into (S)-CHBE was found to be more effective when choline chloride/glycerol was used as a biocompatible solvent . Furthermore, the addition of L-glutamine and Tween-80 into the reaction media was shown to improve the biosynthesis of (S)-CHBE .
特性
IUPAC Name |
methyl 4-chloro-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRINGSAVOPXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394469 | |
| Record name | methyl 4-chloro-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10488-68-3 | |
| Record name | methyl 4-chloro-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between methyl 4-chloro-3-hydroxybutanoate and halohydrin dehalogenase?
A1: The reaction between methyl 4-chloro-3-hydroxybutanoate ((R,S)-2) and a mutated halohydrin dehalogenase (Trp249Phe) is significant because it enables the sequential kinetic resolution of the racemic mixture. [] This means the enzyme selectively converts one enantiomer of the substrate ((R)-2) into a different product, leaving the other enantiomer ((S)-2) largely unreacted. This process is highly valuable for obtaining enantiopure compounds, which are important building blocks for pharmaceuticals and other fine chemicals. In this specific case, the reaction yields (S)-methyl 4-cyano-3-hydroxybutanoate ((S)-4) with high enantiomeric excess (96.8% ee), which is a useful building block for statin side-chains. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-methyl-4-[3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)prop-2-enylidene]-1,2-oxazol-5-one](/img/structure/B76894.png)


![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)



